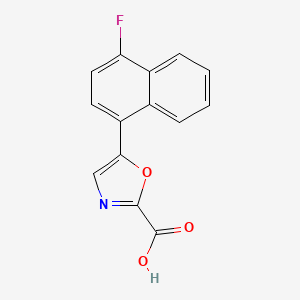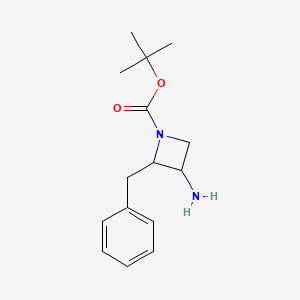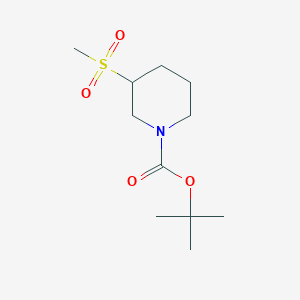
Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5S. It features a piperidine ring, a tert-butyl group, and a methylsulfonyl group. This compound is often used in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate as the reagent.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and tert-butyl chloroformate.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield and purity.
Purification and Quality Control: Using techniques such as recrystallization, distillation, and chromatography to purify the final product and ensure it meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group.
Substitution: The methylsulfonyl group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield alcohols or amines, depending on the target functional group.
Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate depends on its specific application. Generally, the compound can act as a substrate or inhibitor in enzymatic reactions. The methylsulfonyl group can participate in nucleophilic substitution reactions, while the piperidine ring can interact with biological targets such as receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 3-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
Uniqueness
Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate is unique due to the specific positioning of the methylsulfonyl group on the piperidine ring. This positioning influences its reactivity and interactions with other molecules, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
tert-butyl 3-methylsulfonylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17(4,14)15/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCHFSNORRFEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
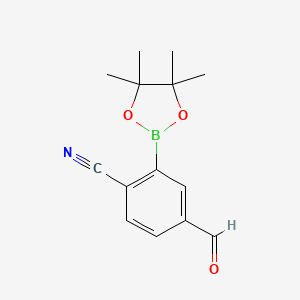
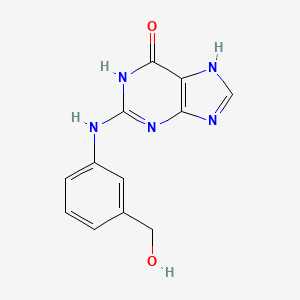
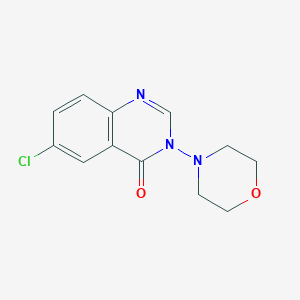

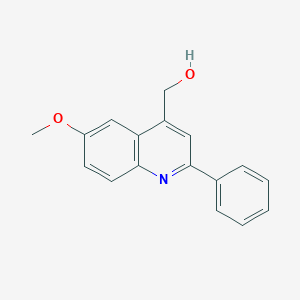
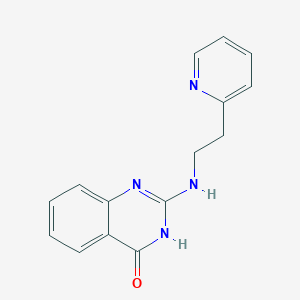

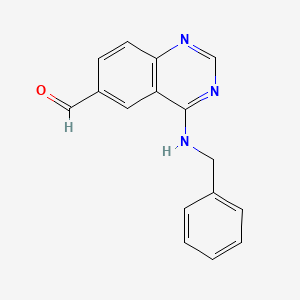

![2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one](/img/structure/B11856670.png)
